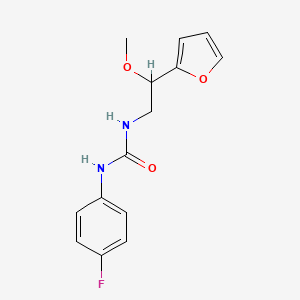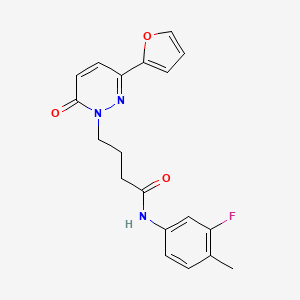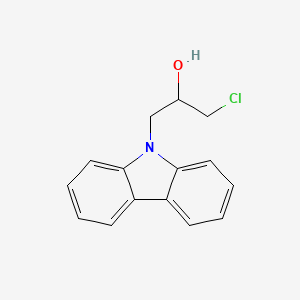![molecular formula C18H11ClF3N3O3S B2424963 N-(4-{[3-cloro-5-(trifluorometil)piridin-2-il]sulfonil}fenil)piridina-3-carboxamida CAS No. 2062071-04-7](/img/structure/B2424963.png)
N-(4-{[3-cloro-5-(trifluorometil)piridin-2-il]sulfonil}fenil)piridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide” is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of this compound and other TFMP derivatives generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound encompass a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
- Protección de cultivos: Los derivados de TFMP juegan un papel crucial en la protección de los cultivos contra las plagas. El primer derivado de TFMP introducido en el mercado agroquímico fue fluazifop-butil, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
- Desarrollo de fármacos: Varios derivados de TFMP encuentran aplicaciones en la industria farmacéutica. Se ha otorgado la aprobación de comercialización a cinco productos farmacéuticos que contienen la porción TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos .
- Impacto del flúor: La inclusión de un grupo trifluorometilo en posiciones específicas mejora la potencia de ciertos fármacos. Por ejemplo, los estudios de SAR revelaron que la adición de un grupo -CF3 en la posición para del anillo fenólico aumentó la potencia para inhibir la captación de 5-hidroxitriptamina (5-HT) .
- Salud animal: Los derivados de TFMP también contribuyen a la medicina veterinaria. Dos productos veterinarios que contienen la porción TFMP han recibido la aprobación de comercialización .
- Agentes antibacterianos: El compuesto 4-(3-Cloro-5-(trifluorometil)piridin-2-il)-N-(4-metoxipiridin-2-il)piperazina-1-carbothioamida (ML267) actúa como un potente inhibidor de la fosfopanteteinil transferasa bacteriana. Atenúa el metabolismo secundario y frustra el crecimiento bacteriano .
Agroquímicos
Farmacéuticos
Productos veterinarios
Inhibición de la fosfopanteteinil transferasa bacteriana
Derivados de imidazol
En resumen, N-(4-{[3-cloro-5-(trifluorometil)piridin-2-il]sulfonil}fenil)piridina-3-carboxamida (TFMP) sirve como un bloque de construcción versátil en agroquímicos, productos farmacéuticos e investigación antibacteriana. Su combinación distintiva de propiedades de flúor y piridina abre emocionantes posibilidades para futuros descubrimientos. 🌱🔬🚀 .
Safety and Hazards
Direcciones Futuras
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new compounds with unique biological properties, such as “N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide”, is of significant interest .
Mecanismo De Acción
Target of Action
The primary target of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide is the bacterial Phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It interacts with the enzyme, inhibiting its function and thereby disrupting the post-translational modification process that is vital for bacterial survival and virulence .
Biochemical Pathways
The inhibition of PPTase affects the secondary metabolism of bacteria . This disruption thwarts bacterial growth by attenuating the production of certain metabolites that are dependent on Sfp-PPTase .
Pharmacokinetics
It has been noted that the compound exhibits antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that it may have favorable bioavailability and selectivity for bacterial cells.
Result of Action
The result of the compound’s action is the attenuation of bacterial growth. It achieves this by inhibiting the function of PPTase, thereby disrupting essential post-translational modifications and secondary metabolism in bacteria . This leads to a decrease in the production of certain metabolites, thwarting bacterial growth .
Propiedades
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O3S/c19-15-8-12(18(20,21)22)10-24-17(15)29(27,28)14-5-3-13(4-6-14)25-16(26)11-2-1-7-23-9-11/h1-10H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAFXQKGDFXABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2424884.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2424887.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one](/img/structure/B2424889.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide](/img/structure/B2424891.png)
![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)




![ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2424903.png)